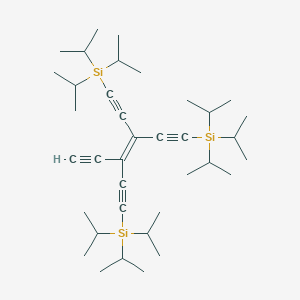

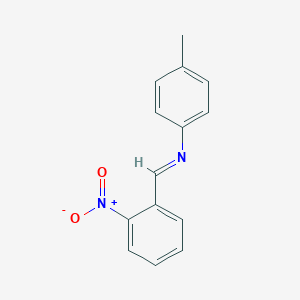

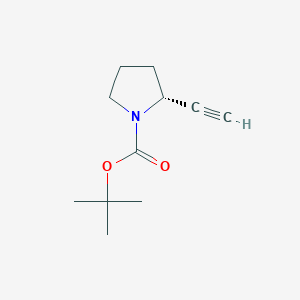

![molecular formula C22H15N3O4 B176201 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-57-4](/img/structure/B176201.png)

12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Vue d'ensemble

Description

Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and subsequently isolated from numerous representatives of flora and fauna . Interest in indolocarbazoles is associated with a number of significant biological properties that they exhibit: antitumor activity, antibacterial and antifungal activity, antiviral activity, etc .

Synthesis Analysis

There has been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology . The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies .Molecular Structure Analysis

The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .Chemical Reactions Analysis

The substitution position had significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Physical And Chemical Properties Analysis

Indolocarbazoles are polycyclic aromatic compounds containing an indole fused to a carbazole .Applications De Recherche Scientifique

Anticancer Agent Synthesis

A derivative of this compound, NB-506, has been synthesized as a potent indolopyrrolocarbazole anticancer agent. It demonstrates significant inhibition of topoisomerase 1, a crucial enzyme in DNA replication and transcription, making it a promising candidate for cancer treatment (Ohkubo et al., 1997).

Crystal Structure Analysis

The crystal structure of a related compound, arcyriaflavin A monohydrate, shows intricate hydrogen-bonding interactions and π-π stacking, which is crucial for understanding the compound's interactions at the molecular level. Such analyses are vital for drug design and development (Fernandes et al., 2011).

Topoisomerase I Inhibition and Selective Cytotoxicity

NB-506, another derivative, exhibits potent topoisomerase I-mediated DNA cleavage and demonstrates selective cytotoxicity towards various tumor cell lines. It intercalates with DNA and shows a unique profile of inhibition, distinguishing it from other topoisomerase inhibitors like camptothecin (Yoshinari et al., 1995).

Modification for Enhanced Anticancer Activity

Studies on 6-N-amino analogues of NB-506 have shown enhanced anticancer activity, indicating that chemical modification of the original compound can lead to more effective cancer therapies (Ohkubo et al., 1999).

Potential Antitumor Agents

N6-derivatives of N12-indolo[2,3-a]carbazole are synthesized as potential antitumor agents. The inclusion of dipeptide residues in these compounds offers new avenues for cancer therapy (Goryunova et al., 2014).

Potent Antitumor Activities in Mice

NB-506 has also shown promising results in inhibiting tumor growth in mice, particularly in human PC-13 lung cancer and MKN-45 stomach cancer cells. This underlines its potential as a candidate for solid tumor treatment in humans (Arakawa et al., 1995).

Metabolism and Pharmacokinetics in Animals

Understanding the metabolism and pharmacokinetics of NB-506 in animals provides insights crucial for its development as a therapeutic agent, highlighting the compound's high tissue distribution and species-specific pharmacokinetic profiles (Takenaga et al., 1999).

Inhibition of Human Cytomegalovirus Replication

Indolocarbazoles, including derivatives of the compound , have shown potential as selective and potent inhibitors of human cytomegalovirus (HCMV), a significant finding for antiviral drug development (Slater et al., 1999).

Mécanisme D'action

Orientations Futures

The future directions of research on indolocarbazoles could include further exploration of their biological properties and potential applications in antitumor therapy . Additionally, the development of new synthetic approaches could lead to the discovery of new compounds with potentially beneficial properties .

Propriétés

IUPAC Name |

6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOPMJNJEYAORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416206 | |

| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118458-57-4 | |

| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

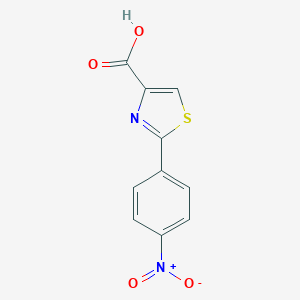

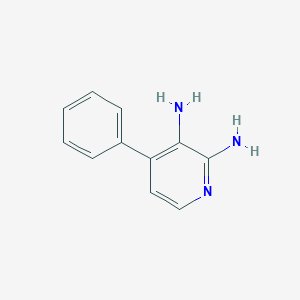

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

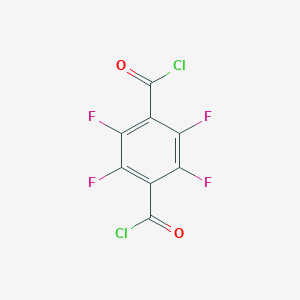

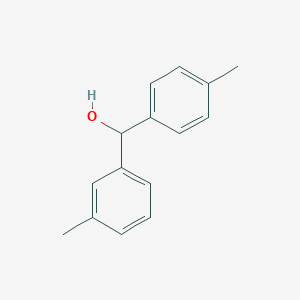

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)